BenchChemオンラインストアへようこそ!

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid

Lipophilicity LogP Fmoc-amino acid

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid (CAS 1189357-49-0), also referred to as Fmoc-trans-4-aminocrotonic acid or Fmoc-Xcro-OH, is an Fmoc-protected, α,β-unsaturated γ-amino acid (C₁₉H₁₇NO₄, MW 323.34). The compound features a rigid trans-alkene backbone that preorganizes the γ-amino acid scaffold into an extended conformation, distinguishing it from saturated Fmoc-γ-amino acid building blocks such as Fmoc-GABA-OH (CAS 116821-47-7) and from α,β-unsaturated α-amino acid analogs such as Fmoc-vinylglycine (CAS 1025434-04-1).

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 1189357-49-0
Cat. No. B2438718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid
CAS1189357-49-0
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=CC(=O)O
InChIInChI=1S/C19H17NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17H,11-12H2,(H,20,23)(H,21,22)/b10-5+
InChIKeyHYYMVIMUHHNZEV-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic Acid (CAS 1189357-49-0): A Conformationally Constrained Fmoc-γ-Amino Acid Building Block for Peptide Design and Procurement


4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid (CAS 1189357-49-0), also referred to as Fmoc-trans-4-aminocrotonic acid or Fmoc-Xcro-OH, is an Fmoc-protected, α,β-unsaturated γ-amino acid (C₁₉H₁₇NO₄, MW 323.34) . The compound features a rigid trans-alkene backbone that preorganizes the γ-amino acid scaffold into an extended conformation, distinguishing it from saturated Fmoc-γ-amino acid building blocks such as Fmoc-GABA-OH (CAS 116821-47-7) and from α,β-unsaturated α-amino acid analogs such as Fmoc-vinylglycine (CAS 1025434-04-1) [1]. Its primary application is as a specialty building block in Fmoc-based solid-phase peptide synthesis (SPPS) for introducing conformational constraint, enhanced lipophilicity, and protease resistance into synthetic peptides [1][2].

Why Fmoc-GABA-OH, Fmoc-Vinylglycine, or Unprotected TACA Cannot Replace 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic Acid in Constrained Peptide Synthesis


Generic substitution of this compound with its closest structural analogs introduces consequential liabilities for peptide design and procurement. The saturated analog Fmoc-GABA-OH (CAS 116821-47-7, LogP 3.78) lacks the α,β-unsaturation required to impart conformational rigidity and protease resistance to the resulting peptide backbone; the trans-alkene of the target compound enforces an extended γ-amino acid geometry that mimics a dipeptidyl motif with one fewer amide bond, a feature absent in the freely rotating butanoic acid scaffold of Fmoc-GABA-OH [1][2]. Fmoc-vinylglycine (CAS 1025434-04-1), while also α,β-unsaturated, positions the olefin at the α-carbon of the amino acid backbone, yielding an α-amino acid rather than a γ-amino acid—this fundamentally alters backbone length, hydrogen-bonding geometry, and the conformational preferences of the incorporated residue [2]. Direct use of unprotected trans-4-aminocrotonic acid (TACA, CAS 38090-53-8) is incompatible with standard Fmoc-SPPS workflows due to the absence of orthogonal amino protection, leading to uncontrolled oligomerization and loss of sequence fidelity [3]. The Fmoc protecting group on the target compound ensures compatibility with automated SPPS protocols while the trans-alkene imparts distinct conformational and pharmacological properties that cannot be replicated by any single in-class analog without the α,β-unsaturated γ-amino acid scaffold [1].

Quantitative Differentiation Evidence: 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic Acid vs. Closest Structural Analogs


Enhanced Lipophilicity vs. Saturated Fmoc-γ-Amino Acid: LogP Comparison of Fmoc-trans-4-aminocrotonic Acid and Fmoc-GABA-OH

The target compound exhibits a predicted logP of 3.88, which is 0.10 log units higher than that of its saturated counterpart Fmoc-GABA-OH (logP 3.78), indicating measurably greater lipophilicity attributable to the trans-alkene moiety [1]. This difference, while modest for the monomeric building block, is amplified upon incorporation into peptide sequences, where Xcro residues are reported to impart enhanced overall peptide lipophilicity, a property correlated with improved membrane permeability and oral bioavailability in peptide therapeutics [2].

Lipophilicity LogP Fmoc-amino acid γ-amino acid Peptide drug design

Conformational Restriction: Trans-Alkene Backbone Rigidity vs. Flexible Saturated γ-Amino Acid Scaffold of Fmoc-GABA-OH

The trans-4-aminocrotonic acid scaffold enforces an extended conformation through its rigid α,β-unsaturated backbone, mimicking a dipeptidyl motif with one fewer amide bond. In contrast, Fmoc-GABA-OH possesses a fully saturated butanoic acid backbone with free rotation around the C2–C3 and C3–C4 bonds, allowing multiple low-energy conformers [1][2]. Trans-4-aminocrotonic acid has been explicitly characterized as a 'conformationally restricted analogue of GABA' that adopts an extended conformation, whereas the saturated analog can access folded conformations that are not compatible with the extended geometry required for GABA-mimetic interactions [2].

Conformational rigidity γ-amino acid Peptide backbone preorganization Foldamer design

Protease Resistance Conferred by the α,β-Unsaturated γ-Amino Acid Scaffold: A Differentiating Feature from Saturated Fmoc-γ-Amino Acids

Peptides incorporating trans-4-aminocrotonic acid (Xcro) residues exhibit enhanced protease resistance relative to peptides composed solely of canonical α-amino acids or flexible γ-amino acids, as the rigid trans-alkene backbone and reduced number of amide bonds (Xcro mimics a dipeptidyl motif) create a substrate structure that is poorly recognized by endogenous proteases [1][2]. The Suga lab explicitly states that the 'rigid trans-alkene backbone confers proteolytic resistance and structural preorganization' [2]. In contrast, peptides containing the saturated Fmoc-GABA-OH building block retain the full complement of amide bonds and backbone flexibility, leaving them susceptible to protease cleavage at the γ-amino acid junction.

Protease resistance Proteolytic stability Peptide therapeutics γ-amino acid

Distinct GABA Receptor Pharmacophore of the Deprotected Scaffold: TACA as a Potent GABAA-ρ Agonist vs. GABA Itself

Upon Fmoc deprotection, the liberated trans-4-aminocrotonic acid (TACA) acts as a potent and conformationally restricted agonist at GABAA-ρ (formerly GABAC) receptors, with a binding affinity (Ki) of 0.36 µM and a functional EC₅₀ of 0.53 µM at human homomeric ρ1 receptors expressed in Xenopus oocytes [1][2]. TACA is equipotent with GABA itself (EC₅₀ ~0.8–4.0 µM depending on receptor subtype), but the critical differentiation lies in its conformational restriction: TACA is locked in an extended conformation that mimics the bioactive conformation of GABA, enabling it to serve as a pharmacological probe for distinguishing receptor subtypes and as a scaffold for designing subtype-selective ligands [3]. In contrast, the saturated analog 4-aminobutanoic acid (GABA) can adopt multiple conformations, and Fmoc-GABA-OH-derived peptides lack the conformational constraint that defines TACA-derived ligands [3].

GABA receptor GABAA-ρ GABAC receptor Agonist Conformational restriction

Molecular Weight Differentiation: Lighter Monomer than Saturated Fmoc-GABA-OH for Optimized Peptide Mass Profiles

The target compound has a molecular weight of 323.34 g/mol (C₁₉H₁₇NO₄), which is 2.02 Da lighter than its fully saturated analog Fmoc-GABA-OH (MW 325.36 g/mol, C₁₉H₁₉NO₄) [1]. This mass difference, arising from the presence of two fewer hydrogen atoms due to the C=C double bond, accumulates with each incorporation event in a peptide sequence. For a peptide containing three Xcro residues, the cumulative mass reduction is approximately 6 Da, which can be significant for mass spectrometric characterization and for maintaining peptides within favorable molecular weight ranges for cellular permeability (typically <1000 Da for oral bioavailability) [2].

Molecular weight optimization Peptide mass spectrometry Building block selection Drug-like properties

Recommended Research and Industrial Application Scenarios for 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic Acid (CAS 1189357-49-0)


Design of Protease-Resistant Peptide Therapeutics via Conformationally Constrained γ-Amino Acid Incorporation

Researchers designing peptide-based therapeutics that require enhanced proteolytic stability should prioritize this building block over saturated Fmoc-γ-amino acids such as Fmoc-GABA-OH. The trans-alkene backbone of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid introduces conformational rigidity and reduces the number of amide bonds in the peptide backbone (each Xcro residue mimics a dipeptidyl motif), conferring intrinsic protease resistance as demonstrated for Xcro-containing peptides in the Suga lab ribosomal incorporation studies [1]. This is particularly valuable for peptide drugs targeting intracellular or serum-exposed targets where proteolytic degradation limits half-life.

GABA Receptor-Targeted Peptide Ligand Libraries for Subtype-Selective Agonist Discovery

The deprotected trans-4-aminocrotonic acid scaffold (TACA) is a validated potent agonist at GABAA-ρ receptors (Ki = 0.36 µM, EC₅₀ = 0.53 µM) [1]. By incorporating the Fmoc-protected building block into SPPS workflows, researchers can construct focused peptide libraries that display the TACA pharmacophore in diverse sequence contexts, enabling structure-activity relationship (SAR) studies for GABAA-ρ subtype selectivity. This approach has been validated by the successful ribosomal incorporation of Xcro into nascent peptide chains for de novo discovery of peptide ligands .

Peptide Foldamer Engineering Requiring Extended Backbone Geometry with Enhanced Lipophilicity

For foldamer design projects where backbone preorganization and increased lipophilicity are desired, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid offers a defined extended conformation due to its rigid trans-alkene, in contrast to the conformational flexibility of saturated Fmoc-GABA-OH [1]. The higher logP (3.88 vs. 3.78 for Fmoc-GABA-OH) [2] further supports the design of peptides with improved membrane partitioning properties. This application is directly supported by the conformational analysis of α,β-unsaturated γ-amino esters demonstrating the extended geometry of these scaffolds [1].

Marine Natural Product-Inspired Peptidomimetic Synthesis

Trans-4-aminocrotonic acid derivatives are key structural motifs found in bioactive marine natural products including thalassospiramide and cyclotheonamide A, both of which are protease inhibitors [1]. The Fmoc-protected building block enables synthetic access to analogs of these natural products via standard SPPS, facilitating medicinal chemistry campaigns around these privileged scaffolds. This application is substantiated by the JACS report establishing Xcro as a 'privileged γ-amino acid scaffold' for expanding the chemical space of encoded peptides [1].

Quote Request

Request a Quote for 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.